molecular formula C13H13ClN2OS B2937467 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 40361-70-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2937467
CAS No.: 40361-70-4
M. Wt: 280.77
InChI Key: BQDMNNRQRSNJFF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound featuring a thiazole core linked to an acetamide group via an ethylene spacer. The thiazole ring is a substituted 2-(4-chlorophenyl)-1,3-thiazole, a privileged structure in medicinal chemistry known for its diverse biological activities . This molecular architecture is of significant interest in various research fields, particularly in the design and synthesis of novel bioactive molecules. Compounds with similar structures, such as those featuring a thiazole core and an acetamide moiety, have been reported in scientific literature for their potential research applications . The presence of the chlorophenyl-thiazole unit suggests this compound may serve as a key intermediate or pharmacophore in drug discovery efforts . Researchers utilize such compounds to explore structure-activity relationships, particularly in the development of central nervous system (CNS)-active agents, as the thiazole scaffold is known to contribute to the ability of molecules to cross the blood-brain barrier . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-12-8-18-13(16-12)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDMNNRQRSNJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine hydrobromide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the acetylation of the resulting thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it effective in these roles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations in Thiazole-Based Acetamides

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Thiazole Substituents (Position) Acetamide Modification Solubility/Stability Biological Activity Reference
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide C₁₃H₁₄ClN₂OS 280.78 2-(4-ClPh), 4-(ethylacetamide) Ethyl-linked acetamide Not reported Not reported Target Compound
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 4-(thiazolyl), 2-amino Hydroxy-phenylethylamino chain High aqueous solubility Beta-3 adrenergic agonist
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 337.83 4-(2-ClPh), 2-(morpholino) Morpholino group Not reported Not reported
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide C₁₁H₈Cl₂N₂OS 287.17 4-(4-ClPh), 2-(Cl-acetamide) Chloroacetamide Slight (CHCl₃, MeOH, DMSO) Research chemical
N-(4-Chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide (Compound 23) C₂₆H₂₀ClN₅O₂S 507.99 4-(thiazolyl), quinazolinone Quinazolinone-linked Not reported Glucokinase activator

Key Structural Differences and Implications

Thiazole Substituent Positions: The target compound’s 4-chlorophenyl group at the thiazole’s 2-position contrasts with Mirabegron’s 2-amino group at the same position . In N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, the 4-position holds a 2-chlorophenyl group, while the acetamide is modified with a morpholino ring, enhancing hydrogen-bonding capacity .

Acetamide Modifications: The ethyl linker in the target compound differs from Mirabegron’s extended hydroxy-phenylethylamino chain, which is critical for beta-3 receptor binding . Compound 23 () integrates a quinazolinone moiety, increasing molecular complexity and likely influencing glucokinase activation .

Chlorophenyl Variations :

  • The 4-chlorophenyl group in the target compound and 2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide provides steric bulk and electron-withdrawing effects, whereas 3,4-dichlorophenyl derivatives () exhibit distinct conformational flexibility due to additional chlorine atoms .

Pharmacological and Physicochemical Properties

  • Mirabegron: High solubility and beta-3 agonist activity stem from its hydrophilic amino and hydroxy groups .
  • Compound 23: The quinazolinone-thiazole hybrid may enhance binding to enzymatic targets like glucokinase .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a thiazole-based compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2OS
  • Molecular Weight : 290.80 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl moiety enhances its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values of approximately 1.61 µg/mL against Jurkat cells and 1.98 µg/mL against A-431 cells, indicating potent anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Activity Spectrum : this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Comparison with Standards : The compound's efficacy was comparable to standard antibiotics like norfloxacin, demonstrating its potential as an alternative antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor functions, affecting cellular signaling pathways that lead to apoptosis or inhibition of microbial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Thiazole Ring Importance : The thiazole ring is essential for the anticancer activity, with modifications leading to varying degrees of potency.
  • Substituent Effects : The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances the biological activity by increasing electron density at critical sites .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives:

  • Cytotoxicity Against Cancer Cells : A study showed that compounds similar to this compound exhibited significant cytotoxicity in multiple cancer cell lines, supporting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : Another investigation reported that thiazole derivatives displayed promising antimicrobial activity in vitro, leading to further exploration in clinical settings.

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